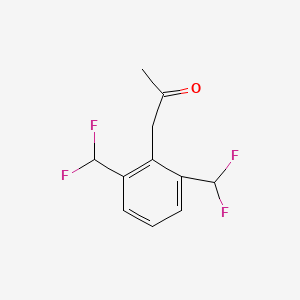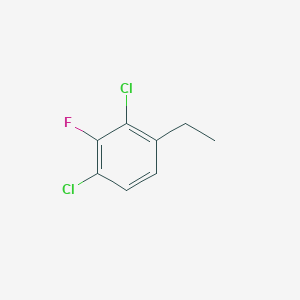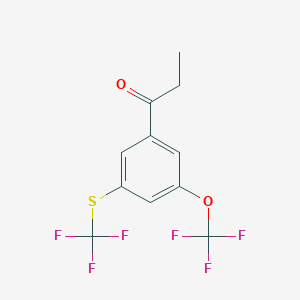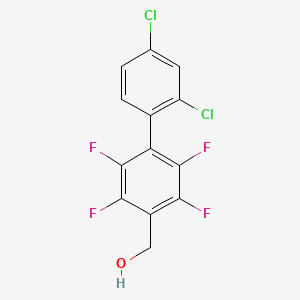
(2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound features chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Grignard Reaction: Formation of the methanol group by reacting the halogenated biphenyl with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and Grignard reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen substituents to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups (e.g., amines, hydroxyl groups).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid, while substitution could produce (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2’,4’-Dichloro-biphenyl-4-yl)-methanol
- (2,3,5,6-Tetrafluoro-biphenyl-4-yl)-methanol
- (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
Uniqueness
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is unique due to the specific combination of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives.
Properties
Molecular Formula |
C13H6Cl2F4O |
|---|---|
Molecular Weight |
325.08 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-5-1-2-6(8(15)3-5)9-12(18)10(16)7(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI Key |
HXHKFAMWPLYOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


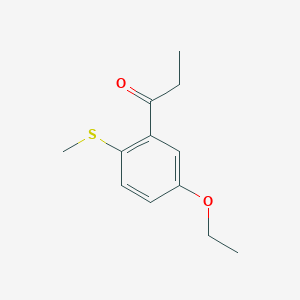
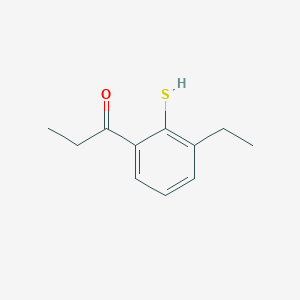
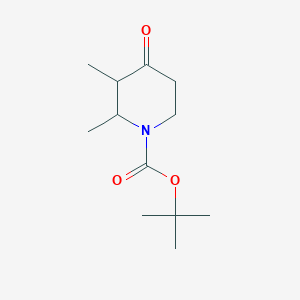
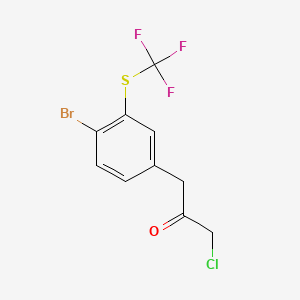
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
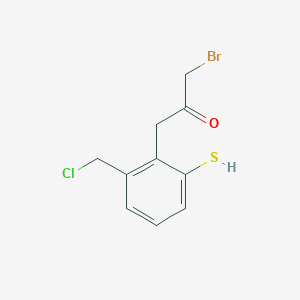
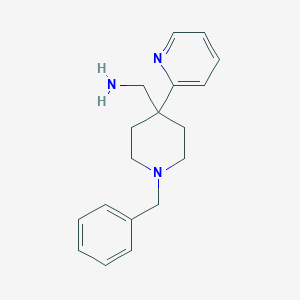
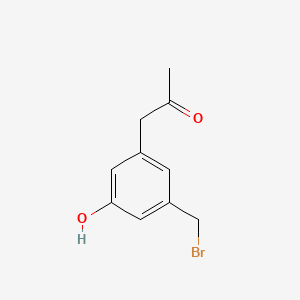
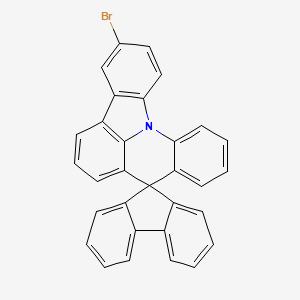
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
